![molecular formula C9H5BrN4 B563371 3-Bromo-s-triazolo[3,4-a]phthalazine CAS No. 21537-95-1](/img/structure/B563371.png)

3-Bromo-s-triazolo[3,4-a]phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

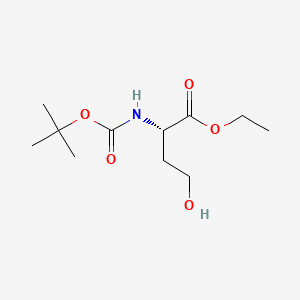

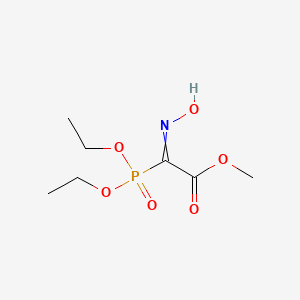

“3-Bromo-s-triazolo[3,4-a]phthalazine” is a chemical compound with the molecular formula C9H5BrN4 . It is a type of substituted triazolophthalazine . Triazolophthalazines are gaining increasing interest as drug targets. They are potent inhibitors of both the BET bromodomains such as BRD4 as well as bromodomains outside the BET family such as BRD9, CECR2, and CREBBP .

Synthesis Analysis

The synthesis of “this compound” and related polynuclear heterocyclic systems has been reported in the literature . The exact method of synthesis for “this compound” is not specified in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” is determined by its chemical formula C9H5BrN4 . Detailed structural analysis would require more specific data such as crystallographic studies or advanced spectroscopic analysis, which are not available in the current resources.Scientific Research Applications

Bromodomain Inhibition

3-Bromo-s-triazolo[3,4-a]phthalazine derivatives have been identified as potent inhibitors of bromodomains, particularly in the BET subfamily. These compounds display significant inhibitory activity against a variety of bromodomains beyond the BET family, such as BRD9, CECR2, and CREBBP. These molecules are the first to exhibit submicromolar inhibition of bromodomains outside the BET family and have shown potent cellular inhibition activity, suggesting potential applications in the development of selective bromodomain inhibitors or mixed bromodomain pharmacology agents (Fedorov et al., 2013).

Synthesis and Antimicrobial Activity

A new series of symmetrical bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines has been synthesized, demonstrating notable in vitro antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Additionally, these compounds have shown antifungal action against Aspergillus niger and Aspergillus flavus, highlighting their potential in antimicrobial applications (Prakash et al., 2012).

Anticonvulsant Activity

Compounds derived from this compound have been investigated for their anticonvulsant properties. Certain derivatives have shown significant anticonvulsant activity in models such as the maximal electroshock test, indicating their potential as therapeutic agents for seizure disorders (Zhang et al., 2017).

Anticancer Activity

Recent studies have focused on the synthesis of novel this compound derivatives for their potential anticancer activities. These compounds have been evaluated against various human cancer cell lines, including A549, MCF-7, SKBr3, PC-3, and HeLa. Notably, certain derivatives have exhibited significant cytotoxic effects, comparable to or superior to known anticancer drugs. These findings suggest a promising avenue for the development of new anticancer therapies (Romero et al., 2020).

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Compounds with similar structures are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to specific changes in the target, which can result in the observed pharmacological effects .

Biochemical Pathways

Related compounds have been reported to influence a variety of pathways, leading to their diverse pharmacological activities .

Result of Action

properties

IUPAC Name |

3-bromo-[1,2,4]triazolo[3,4-a]phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIFZODYUJCSNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN3C2=NN=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652497 |

Source

|

| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21537-95-1 |

Source

|

| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)